molecular formula C8H10ClN3OS B7826967 2-(methylaminomethyl)-1H-thieno[3,2-d]pyrimidin-4-one;hydrochloride

2-(methylaminomethyl)-1H-thieno[3,2-d]pyrimidin-4-one;hydrochloride

Cat. No.: B7826967
M. Wt: 231.70 g/mol
InChI Key: SEVCRTKXDVMDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for preparing 2-Methylaminomethyl-3H-thieno[3,2-d]pyrimidin-4-one hydrochloride are not explicitly detailed in the available literature. general methods for synthesizing similar thieno[3,2-d]pyrimidin-4-one derivatives typically involve multi-step organic synthesis processes, including cyclization reactions and subsequent functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

2-Methylaminomethyl-3H-thieno[3,2-d]pyrimidin-4-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alkoxides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methylaminomethyl-3H-thieno[3,2-d]pyrimidin-4-one hydrochloride is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions, enzyme activities, and cellular signaling pathways. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents targeting specific molecular pathways.

Mechanism of Action

The exact mechanism of action for 2-Methylaminomethyl-3H-thieno[3,2-d]pyrimidin-4-one hydrochloride is not well-documented. compounds of this class typically exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can influence various cellular pathways and processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-Methylaminomethyl-3H-thieno[3,2-d]pyrimidin-4-one hydrochloride include other thieno[3,2-d]pyrimidin-4-one derivatives These compounds share a common core structure but differ in their substituents, which can significantly impact their chemical and biological properties

Conclusion

2-Methylaminomethyl-3H-thieno[3,2-d]pyrimidin-4-one hydrochloride (2-(methylaminomethyl)-1H-thieno[3,2-d]pyrimidin-4-one;hydrochloride) is a valuable compound in proteomics research with potential applications in medicinal chemistry. Its unique chemical structure allows it to participate in various chemical reactions and interact with specific molecular targets, making it a useful tool for scientific studies.

Properties

IUPAC Name

2-(methylaminomethyl)-1H-thieno[3,2-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS.ClH/c1-9-4-6-10-5-2-3-13-7(5)8(12)11-6;/h2-3,9H,4H2,1H3,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVCRTKXDVMDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=O)C2=C(N1)C=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=NC(=O)C2=C(N1)C=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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